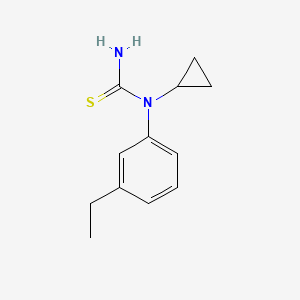![molecular formula C25H29NO4 B12515714 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine CAS No. 816446-63-6](/img/structure/B12515714.png)
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2-[(2-methoxyethoxy)methyl]phenyl groups attached to the 2 and 6 positions of a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 2-[(2-methoxyethoxy)methyl]phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine involves its ability to form stable complexes with metal ions through coordination with the nitrogen atom in the pyridine ring. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but with methoxy groups instead of methoxyethoxy groups.
2,6-Bis(4-chlorophenyl)pyridine: Similar structure but with chloro groups instead of methoxyethoxy groups.
2,6-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of methoxyethoxy groups.
Uniqueness
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is unique due to the presence of the methoxyethoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This unique structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
816446-63-6 |
|---|---|
Molekularformel |
C25H29NO4 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2,6-bis[2-(2-methoxyethoxymethyl)phenyl]pyridine |
InChI |
InChI=1S/C25H29NO4/c1-27-14-16-29-18-20-8-3-5-10-22(20)24-12-7-13-25(26-24)23-11-6-4-9-21(23)19-30-17-15-28-2/h3-13H,14-19H2,1-2H3 |
InChI-Schlüssel |
HVXYZVHVWUYNPA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3COCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)




![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
